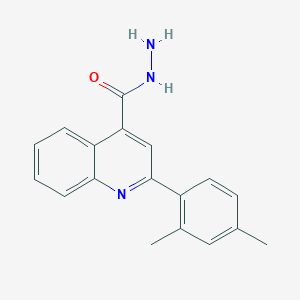

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with quinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The carbohydrazide moiety undergoes cyclocondensation with β-diketones or β-ketoesters to form pyrazole or pyrazoline derivatives. For example:

-

Reaction with acetylacetone in ethanol under reflux yields 3,5-dimethylpyrazolyl-quinoline hybrids (85–90% yield) .

-

Reaction with ethyl acetoacetate produces 5-methylpyrazol-3-one derivatives (78% yield) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon of the diketone, followed by cyclization and dehydration.

| Reactant | Product Structure | Conditions | Yield (%) |

|---|---|---|---|

| Acetylacetone | 3,5-Dimethylpyrazolyl derivative | Reflux, 6–8 hrs | 85–90 |

| Ethyl acetoacetate | 5-Methylpyrazol-3-one derivative | Reflux, 7 hrs | 78 |

Nucleophilic Addition-Elimination with Carbon Electrophiles

The hydrazide group reacts with electrophiles such as triethyl orthoformate or malononitrile :

-

Triethyl orthoformate : Forms ethoxyformaldehyde hydrazones (e.g., compound 5 in ) with a characteristic NMR singlet at δ 9.60 ppm (N=CH) and IR absorption at 1,681 cm (C=O) .

-

Malononitrile : Produces pyrazolo[3,4-d]pyridazine derivatives via cyclocondensation (72% yield) .

Key Spectral Data :

Schiff Base Formation

The compound reacts with aromatic aldehydes (e.g., 4-methylbenzaldehyde ) to form hydrazone derivatives. These reactions are typically conducted in ethanol with catalytic acetic acid, yielding E-configuration products (confirmed by NMR coupling constants) .

Example Reaction :

Conditions : Ethanol, 70°C, 4–6 hrs, 70–75% yield .

Coupling Reactions with Acyl Chlorides

The hydrazide group reacts with substituted benzoyl chlorides to form N-acylated derivatives :

-

Benzoyl chloride : Produces N'-benzoyl-2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide (82% yield) .

-

4-Chlorobenzoyl chloride : Forms derivatives with enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) .

Characterization Data :

Metal Complexation

The hydrazone derivatives act as bidentate ligands, coordinating with transition metals (e.g., Cu, Zn) via the azomethine nitrogen and carbonyl oxygen. These complexes show enhanced stability constants (log β = 8.2–9.5) and bioactivity .

Example :

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate significant pharmacological properties:

Reaction Optimization Insights

-

Solvent Effects : DMF enhances reaction rates in cyclocondensation by stabilizing intermediates .

-

Catalysts : Pyridine accelerates nucleophilic substitution in malononitrile reactions .

-

Temperature : Optimal yields for Schiff base formation occur at 70–80°C .

This compound’s reactivity profile establishes it as a versatile scaffold for synthesizing bioactive heterocycles, with applications in antimicrobial and anticancer drug discovery. Further studies should explore its catalytic asymmetric transformations and in vivo efficacy.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with quinoline-4-carboxylic acid. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3) to form the carbohydrazide linkage. The characterization of the synthesized compound is usually performed using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Quinoline derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that these compounds can act as effective inhibitors against various bacterial strains. For instance, studies have shown that certain quinoline derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent effects .

Antitubercular Effects

Research has highlighted the potential of quinoline derivatives as antitubercular agents. Compounds with hydrazone functionalities have shown effectiveness comparable to first-line tuberculosis medications . The incorporation of hydrazine moieties into the quinoline structure may enhance its bioactivity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to their structural features. The presence of the dimethylphenyl group in this compound may influence its binding affinity to biological targets, enhancing its pharmacological profile. Studies employing molecular docking and quantitative structure-activity relationship (QSAR) analyses have provided insights into how modifications can improve potency and selectivity .

Case Study 1: Antibacterial Evaluation

In a study evaluating various quinoline derivatives, this compound was assessed for its antibacterial properties using standard microbiological techniques. Results indicated that this compound exhibited promising antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Antimalarial Screening

A phenotypic screening approach was utilized to evaluate the antimalarial efficacy of a series of quinoline derivatives, including those structurally related to this compound. The results showed moderate potency against Plasmodium falciparum, suggesting that further optimization could yield more effective antimalarial agents .

Mecanismo De Acción

The exact mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide: C18H17N3O

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: C18H15NO2

2-(2,4-Dimethylphenyl)quinoline-4-carboxamide: C18H16N2O

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it particularly useful in proteomics research and potential therapeutic applications .

Actividad Biológica

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide is a synthetic organic compound that combines a quinoline moiety with a carbohydrazide functional group. Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 291.35 g/mol. This compound has garnered attention due to its potential biological activities, which may lead to applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A quinoline ring system , which is known for its diverse biological activities.

- A carbohydrazide functional group , which enhances its reactivity and potential interactions with biological targets.

This specific dimethyl substitution on the phenyl ring may improve its lipophilicity, potentially enhancing its pharmacokinetic properties and biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, similar to other quinoline derivatives. Quinoline compounds have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives of quinoline are known to exhibit anti-inflammatory properties, which may also apply to this compound. This could be significant in the treatment of inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison with similar compounds. Notably:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substituent on phenyl group | Anticancer |

| 2-(Phenyl)quinoline-4-carbohydrazide | Simple phenyl group | Antimicrobial |

| 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | Methoxy substituent | Anti-inflammatory |

The specific structural modifications can significantly influence the biological activity of these compounds, highlighting the importance of SAR studies in drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets within cells, including enzymes and receptors involved in cellular signaling pathways. For instance, quinoline derivatives are known to inhibit key enzymes such as DNA gyrase and translation elongation factors, which are critical for microbial growth and cancer cell proliferation .

Case Studies and Research Findings

- Antimalarial Activity : A study on related quinoline compounds demonstrated their efficacy against Plasmodium falciparum, suggesting that similar mechanisms might be applicable to this compound . The compound's ability to inhibit protein synthesis could be a target for further exploration in antimalarial drug development.

- Diabetes Management : Research has indicated that quinoline derivatives can act as α-glucosidase inhibitors, which are beneficial in managing type 2 diabetes mellitus. This activity suggests potential therapeutic applications for this compound in metabolic disorders .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines have shown promising results for quinoline derivatives. Further studies are needed to evaluate the specific cytotoxic effects of this compound across different cancer types .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDGEXMIOAJSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.